Dibromomethane-d2

Catalog No.
S1910769
CAS No.
22117-86-8
M.F
CH2Br2
M. Wt
175.85 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromomethane-d2

CAS Number

22117-86-8

Product Name

Dibromomethane-d2

IUPAC Name

dibromo(dideuterio)methane

Molecular Formula

CH2Br2

Molecular Weight

175.85 g/mol

InChI

InChI=1S/CH2Br2/c2-1-3/h1H2/i1D2

InChI Key

FJBFPHVGVWTDIP-DICFDUPASA-N

SMILES

C(Br)Br

Canonical SMILES

C(Br)Br

Isomeric SMILES

[2H]C([2H])(Br)Br

Isotope Labeling Studies

Dibromomethane-d2 excels in isotope labeling studies because of its high isotopic purity. This means at least 99% of its hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen with a neutron in its nucleus. This substitution offers several advantages:

  • Shifts in NMR Spectroscopy: Deuterium has a different magnetic spin than hydrogen. By incorporating deuterium into specific locations within a molecule, scientists can achieve better resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for a clearer picture of the molecule's structure and dynamics [].
  • Tracing Metabolic Pathways: In biological research, Dibromomethane-d2 can be used to label molecules involved in metabolic processes. Since the deuterium label is chemically identical to hydrogen but with a slightly different mass, scientists can track the labeled molecule's movement and transformation within an organism [].

Pharmaceutical Research

Dibromomethane-d2 plays a significant role in the development and testing of new drugs. Here's how:

  • Synthesis of Deuterated Drugs: Many pharmaceutical companies utilize Dibromomethane-d2 to synthesize deuterated versions of their drug candidates. These deuterated drugs often possess similar properties to the original drug but with improved pharmacokinetic profiles, meaning they are absorbed, distributed, metabolized, and excreted differently within the body []. This allows for extended drug action or reduced side effects.
  • Metabolism Studies: Similar to isotope labeling studies, Dibromomethane-d2 can be used to investigate how the body metabolizes potential new drugs. By incorporating deuterium into specific parts of a drug molecule, scientists can track its breakdown products and understand its potential interactions with other medications [].

Environmental Analysis and Chemical Synthesis

Dibromomethane-d2 finds applications in various environmental and synthetic chemistry research areas:

  • Environmental Analysis: Due to its high purity, Dibromomethane-d2 can serve as an internal standard in environmental analysis. An internal standard is a known compound added to a sample to ensure the accuracy and consistency of measurements during processes like gas chromatography-mass spectrometry (GC-MS) used to identify and quantify environmental contaminants [].
  • Chemical Synthesis: Dibromomethane-d2 can be a valuable building block in the synthesis of specifically deuterated organic compounds. These compounds are crucial for various research purposes, including studying reaction mechanisms and developing new materials [].

Dibromomethane-d2 is a deuterated molecule, meaning two of its hydrogen (H) atoms are replaced by deuterium (D), a stable isotope of hydrogen containing one neutron. This isotopic substitution is beneficial for Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure of molecules [].


Molecular Structure Analysis

Dibromomethane-d2 has a simple tetrahedral structure. The central carbon atom is bonded to two deuterium atoms and two bromine (Br) atoms. The deuterium substitution doesn't affect the core structure but alters the spectroscopic properties for NMR analysis [, ].


Chemical Reactions Analysis

Dibromomethane-d2 can participate in various reactions typical of dibromomethane. However, due to safety concerns (discussed later), these reactions are usually performed with the non-deuterated version. Some examples include []:

  • Substitution reactions

  • Elimination reactions

    Under strong basic conditions, dibromomethane can undergo dehydrohalogenation, losing a molecule of hydrogen bromide (HBr) to form a carbon-carbon double bond.


Physical And Chemical Properties Analysis

  • Melting point: -93 °C (lit.) []
  • Boiling point: 99 °C (lit.) []
  • Density: 2.505 g/mL at 25 °C []
  • Solubility: Insoluble in water, miscible with most organic solvents []

Dibromomethane (both the d2 and non-deuterated forms) is a toxic compound. It can cause irritation to the eyes, skin, and respiratory system. Exposure to high concentrations can lead to nervous system damage and even death []. Due to these hazards, Dibromomethane is a restricted substance in many countries and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment [].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dibromomethane-d2

Dates

Modify: 2023-08-16

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